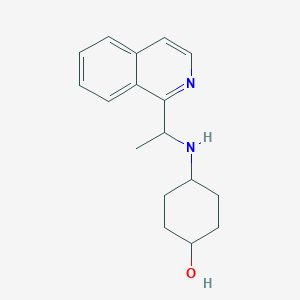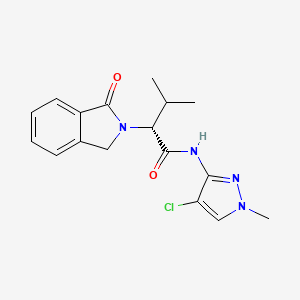
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol, also known as JNJ-10198409, is a compound with potential therapeutic properties. It is a selective antagonist of the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and immune response.
Mécanisme D'action
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol exerts its effects by selectively blocking the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and immune response. By blocking this receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific context in which it is used. In neuroscience, it has been shown to reduce neuronal damage and improve cognitive function by modulating neurotransmission and reducing oxidative stress. In oncology, it has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, it has been shown to reduce inflammation and improve immune function by modulating cytokine production and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol in lab experiments include its selectivity for the adenosine A2A receptor, which allows for specific modulation of physiological processes, and its potential therapeutic properties in various fields. However, its limitations include its relatively low potency and the need for further optimization to improve its efficacy and pharmacokinetic properties.
Orientations Futures
For research on 4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol include further optimization of its structure to improve its potency and pharmacokinetic properties, as well as investigation of its potential therapeutic properties in various fields. In neuroscience, it could be studied for its potential to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In oncology, it could be investigated as a potential anticancer agent in animal models of various cancer types. In immunology, it could be studied for its potential to reduce inflammation and improve immune function in animal models of autoimmune diseases. Overall, this compound has the potential to provide therapeutic benefits in various fields and is a promising compound for further research.
Méthodes De Synthèse
The synthesis of 4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol involves several steps, including the reaction of 1-(2-bromoethyl)isoquinoline with cyclohexanone to form 4-(1-Isoquinolin-1-ylethyl)cyclohexanone. This intermediate is then reduced with sodium borohydride to yield 4-(1-Isoquinolin-1-ylethyl)cyclohexanol, which is further oxidized with Jones reagent to produce this compound.
Applications De Recherche Scientifique
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol has been studied for its potential therapeutic properties in various fields. In neuroscience, it has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, it has been investigated as a potential anticancer agent, inhibiting the growth and metastasis of various cancer cell lines. In immunology, it has been studied for its anti-inflammatory and immunomodulatory effects, reducing inflammation and improving immune function in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(1-isoquinolin-1-ylethylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(19-14-6-8-15(20)9-7-14)17-16-5-3-2-4-13(16)10-11-18-17/h2-5,10-12,14-15,19-20H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFQIWIAPKEPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-6-yl)methanone](/img/structure/B7345050.png)
![[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone](/img/structure/B7345058.png)
![(1R,5R)-N-[(3-fluoro-4-methoxyphenyl)methyl]bicyclo[3.1.0]hexan-1-amine](/img/structure/B7345063.png)
![(1R,5R)-N-[(5-methoxy-1-benzofuran-2-yl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345068.png)
![(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345070.png)
![(1R,5R)-N-[(3-fluoro-4-methoxyphenyl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345077.png)

![3-[(2-fluorophenoxy)methyl]-5-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]-1,2,4-oxadiazole](/img/structure/B7345114.png)
![3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole](/img/structure/B7345116.png)
![N-[(4S)-6-bromo-3,4-dihydro-2H-chromen-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7345118.png)
![N-[[(1R,2R,4S)-4-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-hydroxycyclopentyl]methyl]-3,3-difluoro-1-methylcyclobutane-1-carboxamide](/img/structure/B7345126.png)
![4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-N-methylquinolin-2-amine](/img/structure/B7345138.png)
![tert-butyl (1R,5S)-6-[(1-cyclopentyl-2-hydroxyethyl)amino]-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B7345141.png)
![5-[5-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1,2,4-oxadiazol-3-yl]-3-methyl-6-oxo-1H-pyridine-2-carboxylic acid](/img/structure/B7345143.png)